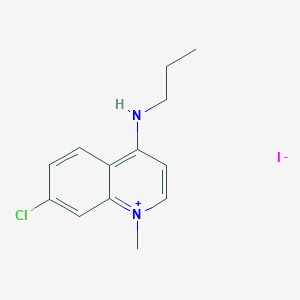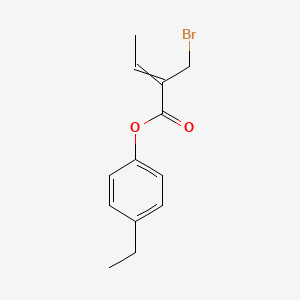
4-Ethylphenyl 2-(bromomethyl)but-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2-(bromomethyl)but-2-enoate is an organic compound with the molecular formula C13H15BrO2 It is a derivative of butenoic acid, featuring a bromomethyl group and an ethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-ethylphenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenyl 2-(bromomethyl)but-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the but-2-enoate moiety can participate in addition reactions with electrophiles like halogens or hydrogen halides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HBr) in inert solvents like dichloromethane are typical reagents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Material Science: It is utilized in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2-(bromomethyl)but-2-enoate involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds with nucleophiles. The double bond in the but-2-enoate moiety allows for addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions are crucial in the compound’s role as an intermediate in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenyl 2-(bromomethyl)but-2-enoate: Similar structure with a methyl group instead of an ethyl group.
4-Ethylphenyl 2-(chloromethyl)but-2-enoate: Similar structure with a chlorine atom instead of a bromine atom.
4-Ethylphenyl 2-(bromomethyl)pent-2-enoate: Similar structure with an additional carbon in the alkene chain.
Uniqueness
4-Ethylphenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both the ethylphenyl and bromomethyl groups, which confer specific reactivity patterns. The ethyl group provides steric hindrance, influencing the compound’s reactivity, while the bromomethyl group serves as a versatile functional group for various substitution reactions.
Eigenschaften
CAS-Nummer |
63189-65-1 |
|---|---|
Molekularformel |
C13H15BrO2 |
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C13H15BrO2/c1-3-10-5-7-12(8-6-10)16-13(15)11(4-2)9-14/h4-8H,3,9H2,1-2H3 |
InChI-Schlüssel |
FZXGJFJYVSRPBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OC(=O)C(=CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxa-6-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14501300.png)

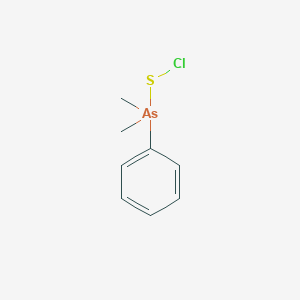
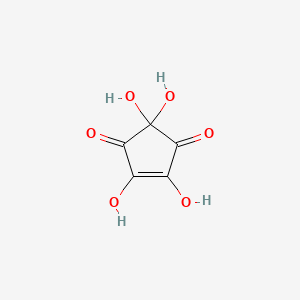

![1-[4-(3-Methoxyphenyl)-1-methylpiperidin-4-yl]ethan-1-one](/img/structure/B14501338.png)
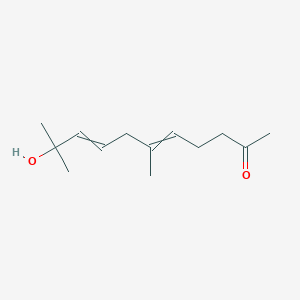
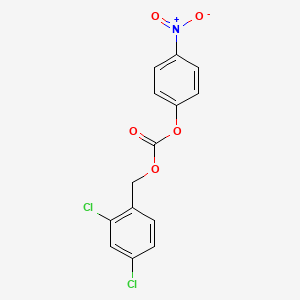

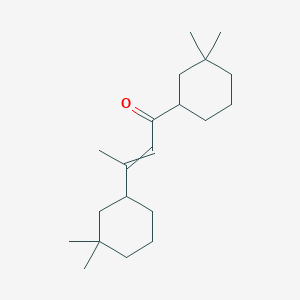
![Quinoline, 2-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B14501358.png)

![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;hydrochloride](/img/structure/B14501386.png)
